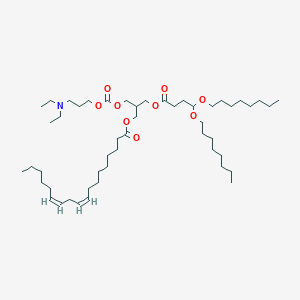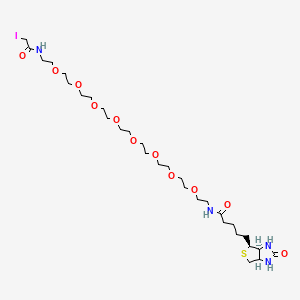![molecular formula C19H14Cl2F2N4O2 B11935679 (3P)-N-[(1S)-3-amino-1-(3-chloro-4-fluorophenyl)-3-oxopropyl]-3-(4-chloro-2-fluorophenyl)-1H-pyrazole-4-carboxamide](/img/structure/B11935679.png)
(3P)-N-[(1S)-3-amino-1-(3-chloro-4-fluorophenyl)-3-oxopropyl]-3-(4-chloro-2-fluorophenyl)-1H-pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
OICR-8268 is a small molecule ligand that binds reversibly to the DDB1- and CUL4-associated factor 1 (DCAF1) WDR domain with a dissociation constant (Kd) of 38 nanomolar. This compound is significant in the development of proteolysis targeting chimeras (PROTACs) and cancer therapeutics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of OICR-8268 involves structure-guided hit optimization. Initially, a compound with a Kd of 11 micromolar was identified from a 114-billion-compound DNA-encoded library. Through similarity search and machine learning, the structure was optimized to achieve the final compound, OICR-8268, with a Kd of 38 nanomolar .
Industrial Production Methods: Currently, there is no detailed information available on the industrial production methods of OICR-8268. The compound is primarily used for research purposes and is synthesized in laboratory settings .
Análisis De Reacciones Químicas
Types of Reactions: OICR-8268 primarily undergoes binding interactions rather than traditional chemical reactions like oxidation, reduction, or substitution. It binds to the DCAF1 WDR domain, facilitating the development of DCAF1-based PROTACs .
Common Reagents and Conditions: The synthesis of OICR-8268 involves standard organic synthesis reagents and conditions. Specific details on the reagents and conditions used in the optimization process are not publicly available .
Major Products Formed: The major product formed from the synthesis and optimization process is OICR-8268 itself, which is used as a tool compound in scientific research .
Aplicaciones Científicas De Investigación
OICR-8268 is an excellent tool compound for the development of next-generation DCAF1 ligands. It is used in cancer therapeutics, further investigation of DCAF1 functions in cells, and the development of DCAF1-based PROTACs. The compound has shown potential in targeting protein degradation pathways, making it a valuable asset in cancer research and drug development .
Mecanismo De Acción
OICR-8268 exerts its effects by binding to the WD40 repeat domain of DCAF1, a substrate receptor of two distinct E3 ligases (CRL4DCAF1 and EDVP). This binding inhibits the function of DCAF1, which plays a critical physiological role in protein degradation. The compound’s binding mode is supported by a co-crystal structure and extensive structure-activity relationship data .
Comparación Con Compuestos Similares
Similar Compounds:
- Z1391232269: An initial compound identified with a Kd of 11 micromolar .
- Other DCAF1 ligands: Various other small molecule ligands targeting DCAF1 have been identified, but OICR-8268 stands out due to its high potency and specificity .
Uniqueness: OICR-8268 is unique due to its high binding affinity (Kd of 38 nanomolar) and its ability to engage cellular targets effectively (EC50 of 10 micromolar as measured by cellular thermal shift assay). This makes it a highly potent and valuable tool compound for research and therapeutic development .
Propiedades
Fórmula molecular |
C19H14Cl2F2N4O2 |
|---|---|
Peso molecular |
439.2 g/mol |
Nombre IUPAC |
N-[(1S)-3-amino-1-(3-chloro-4-fluorophenyl)-3-oxopropyl]-5-(4-chloro-2-fluorophenyl)-1H-pyrazole-4-carboxamide |
InChI |
InChI=1S/C19H14Cl2F2N4O2/c20-10-2-3-11(15(23)6-10)18-12(8-25-27-18)19(29)26-16(7-17(24)28)9-1-4-14(22)13(21)5-9/h1-6,8,16H,7H2,(H2,24,28)(H,25,27)(H,26,29)/t16-/m0/s1 |
Clave InChI |
IPDMIUDPUBUHSU-INIZCTEOSA-N |
SMILES isomérico |
C1=CC(=C(C=C1[C@H](CC(=O)N)NC(=O)C2=C(NN=C2)C3=C(C=C(C=C3)Cl)F)Cl)F |
SMILES canónico |
C1=CC(=C(C=C1C(CC(=O)N)NC(=O)C2=C(NN=C2)C3=C(C=C(C=C3)Cl)F)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-[(Z)-N-(4,5-dihydro-1H-imidazol-2-ylamino)-C-methylcarbonimidoyl]phenyl]-7-nitro-1H-indole-2-carboxamide](/img/structure/B11935597.png)
![3,5-dichloro-7-[(1S)-1-[[4-(4-fluorophenyl)-1-methylpiperidin-4-yl]methoxy]ethyl]-2H-indazole](/img/structure/B11935599.png)
![but-2-enedioic acid;(E)-N-ethyl-6,6-dimethyl-N-[[3-[(4-thiophen-3-ylthiophen-2-yl)methoxy]phenyl]methyl]hept-2-en-4-yn-1-amine](/img/structure/B11935607.png)
![2-[4-[[2-ethoxy-4-ethyl-5-[[[(2R)-4-methyl-2-sulfanylpentanoyl]amino]methyl]imidazol-1-yl]methyl]-3-fluorophenyl]benzoic acid](/img/structure/B11935646.png)
![2-[1-[(2S)-2-(2-methoxyphenyl)-2-(oxan-4-yloxy)ethyl]-5-methyl-6-(1,3-oxazol-2-yl)-2,4-dioxothieno[2,3-d]pyrimidin-3-yl]-2-methylpropanamide](/img/structure/B11935649.png)
![2-[3-(N-(2-bromo-1-propyl-2H-pyridine-4-carbonyl)anilino)propanoylamino]ethyl 3,4-dihydro-1H-isoquinoline-2-carboxylate;nitric acid](/img/structure/B11935655.png)
![[(9R,10R)-10-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] 2-methylbut-2-enoate](/img/structure/B11935663.png)
![(2S,3R,4R,5R,6S)-2-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,14R,16R)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl]oxy-6-methyloxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B11935671.png)
![(18R,24S)-24-tert-butyl-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.03,12.05,10.018,20]nonacosa-3,5(10),6,8,11-pentaene-27-carboxylic acid](/img/structure/B11935680.png)

![heptyl 7-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]heptanoate](/img/structure/B11935697.png)

![(2S,3S,4S,5R,6R)-6-[[(3R,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-[2-carboxy-1-(carboxymethoxy)-2-hydroxyethoxy]-3,5-dihydroxyoxane-2-carboxylic acid](/img/structure/B11935711.png)

